2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane
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Overview
Description
2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane is an organoselenium compound characterized by the presence of chlorine and selenium atoms
Preparation Methods
The synthesis of 2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane typically involves the reaction of selenium compounds with chlorinated hydrocarbons. One common method includes the reaction of selenium tetrachloride with 2-chloro-2-methylpropane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the selenium center to a lower oxidation state. Reducing agents such as sodium borohydride are often used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.
Addition: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-selenium bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium dioxide, while substitution reactions can produce a variety of organoselenium derivatives.
Scientific Research Applications
2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound’s selenium content is of interest in biological studies, particularly in understanding the role of selenium in enzymatic processes and antioxidant activity.
Medicine: Research is ongoing into the potential therapeutic applications of organoselenium compounds, including their use as anticancer agents and in the treatment of oxidative stress-related diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane involves its interaction with molecular targets through its selenium and chlorine atoms. The selenium center can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.
Comparison with Similar Compounds
2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid derivative with selenium replacing sulfur in methionine.
Selenium dioxide: A simple selenium compound used in oxidation reactions.
Properties
CAS No. |
61634-36-4 |
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Molecular Formula |
C5H11Cl3Se |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
2-chloro-1-[dichloro(methyl)-λ4-selanyl]-2-methylpropane |
InChI |
InChI=1S/C5H11Cl3Se/c1-5(2,6)4-9(3,7)8/h4H2,1-3H3 |
InChI Key |
QKLBJHTVXOSWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[Se](C)(Cl)Cl)Cl |
Origin of Product |
United States |
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